molecular formula C18H14ClF3N6O B2660005 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)azetidine-3-carboxamide CAS No. 2034229-23-5

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)azetidine-3-carboxamide

Cat. No.: B2660005
CAS No.: 2034229-23-5
M. Wt: 422.8
InChI Key: WYLQNSLPVGKALB-UHFFFAOYSA-N
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Description

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)azetidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the azetidine ring, followed by the introduction of the pyrimidinyl and imidazolyl groups. The final step often involves the coupling of the azetidine derivative with the chlorotrifluoromethylphenyl group under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques, automated synthesis, and purification processes like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-chlorophenyl)azetidine-3-carboxamide
  • 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-trifluoromethylphenyl)azetidine-3-carboxamide

Uniqueness

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)azetidine-3-carboxamide is unique due to the presence of both the chlorotrifluoromethylphenyl group and the azetidine carboxamide structure. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)azetidine-3-carboxamide is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H19ClF3N5OC_{20}H_{19}ClF_3N_5O with a molecular weight of approximately 439.85 g/mol. The structure features an azetidine ring substituted with an imidazole and pyrimidine moiety, along with a chlorinated and trifluoromethylated phenyl group.

Research indicates that this compound may act as a selective inhibitor of various enzymes involved in critical biological pathways. Notably, it has shown potential in inhibiting inducible nitric oxide synthase (iNOS) , which plays a significant role in inflammatory responses. By disrupting the dimerization of iNOS, the compound effectively reduces nitric oxide production, which is crucial in numerous physiological processes.

Anticancer Potential

Recent studies have investigated the anticancer properties of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. The following table summarizes the findings from recent research:

Cell Line IC50 (µM) Reference
HL-60 (Leukemia)3.52
RPMI-8226 (Leukemia)9.51
UACC-62 (Melanoma)4.65
MCF-7 (Breast Cancer)0.24

These results indicate that the compound exhibits potent anticancer activity across multiple cell lines, suggesting its potential as a therapeutic agent in cancer treatment.

Inhibition of Enzymatic Activity

In addition to its anticancer effects, the compound has been shown to inhibit other enzymes relevant to disease processes:

  • EGFR Inhibition : The compound demonstrated effective inhibition of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Alkaline Phosphatase Inhibition : Studies indicated significant inhibitory activity against alkaline phosphatase, with IC50 values suggesting strong binding affinities.

Case Studies and Research Findings

A recent study focused on the structure–activity relationship (SAR) of similar compounds revealed that modifications to the azetidine ring can enhance biological activity significantly. For example, derivatives with specific substitutions exhibited improved potency against cancer cell lines compared to their parent compounds .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N6O/c19-13-2-1-12(18(20,21)22)5-14(13)26-17(29)11-7-28(8-11)16-6-15(24-9-25-16)27-4-3-23-10-27/h1-6,9-11H,7-8H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLQNSLPVGKALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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